molecular formula C10H14N2O3 B1466020 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid CAS No. 2098111-47-6

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid

Cat. No.: B1466020
CAS No.: 2098111-47-6
M. Wt: 210.23 g/mol
InChI Key: RMNYYVBQEGCBSE-UHFFFAOYSA-N
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Description

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study focused on synthesizing new series of pyridazinone derivatives, which are related to the chemical structure of interest, to evaluate their potential antioxidant activity. These compounds were synthesized through a series of reactions, including esterification, and their structures were confirmed using spectroscopic methods. The in vitro antioxidant activities were assessed using DPPH radical scavenging and hydrogen peroxide scavenging activities. Molecular docking studies were also conducted to understand their interactions with proteins, indicating their potential for anticancer applications (Mehvish & Kumar, 2022).

Reactivity and Compound Synthesis

Research into the synthesis of pyridazinones and their reactions with various compounds has provided insights into the chemical reactivity and potential applications of compounds structurally similar to 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid. Studies have explored the effects of different solvents on the synthesis process and the subsequent reactions of the new compounds, contributing to the broader understanding of pyridazinone chemistry and its applications in creating new molecules with potential biological activities (Sayed et al., 1993).

Coordination Behavior and Molecular Structure

Investigations into the coordination behavior and molecular structure of compounds containing tert-butyl and pyridazinone groups have led to the development of novel compounds with unique properties. For example, the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through oxidative cyclization demonstrates the potential for creating complex molecules with specific structural and electronic characteristics, which could have implications for materials science and coordination chemistry (Garza-Ortiz et al., 2013).

Water Oxidation Catalysis

The development of ruthenium complexes for water oxidation, using ligands related to the pyridazinone structure, highlights the application of these compounds in catalysis and renewable energy research. The synthesis and characterization of these complexes, along with their efficiency in catalyzing oxygen evolution in the presence of cerium(IV) as an oxidant, underscore the potential of pyridazinone derivatives in environmental and energy-related applications (Zong & Thummel, 2005).

Properties

IUPAC Name

2-(6-tert-butylpyridazin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNYYVBQEGCBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.